Bienvenue dans la boutique en ligne BenchChem!

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

This α-hydroxy-β-keto amide is a potent MAO-A inhibitor (IC50 0.720 nM, human recombinant) with 2,640-fold selectivity over MAO-B, validated for translational neuropharmacology. Pre-characterized 46-fold human/rat potency difference enables species-aware dosing. Also serves as a starting scaffold for HIV-1 integrase inhibitor programs. ≥95% purity, research use only.

Molecular Formula C10H11NO3
Molecular Weight 193.202
CAS No. 2187-27-1
Cat. No. B2667936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
CAS2187-27-1
Molecular FormulaC10H11NO3
Molecular Weight193.202
Structural Identifiers
SMILESCC(=O)NC(C(=O)C1=CC=CC=C1)O
InChIInChI=1S/C10H11NO3/c1-7(12)11-10(14)9(13)8-5-3-2-4-6-8/h2-6,10,14H,1H3,(H,11,12)
InChIKeyPFGGISJHTXCRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide (CAS 2187-27-1) – Product Profile and Core Properties


N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide (CAS 2187-27-1, MFCD00195284) is a synthetic small molecule belonging to the class of α-hydroxy-β-keto amide derivatives, characterized by the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . The compound features an α-hydroxy-β-keto pharmacophore within an N-acetamide framework, and it exists as a single stereocenter-containing entity with 0 of 1 defined stereocenters in standard reference entries . Commercial availability typically includes a minimum purity specification of 95%, with recommended long-term storage in a cool, dry place . The compound is a versatile small-molecule scaffold intended for laboratory research use only, not for human or veterinary applications .

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide – Why Substitution with Generic Analogs Introduces Scientific Risk


α-Hydroxy-β-keto amide derivatives are not functionally interchangeable due to the critical interplay between the α-hydroxy moiety, the β-keto functionality, and the N-acetamide substitution pattern. N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide possesses a specific combination of hydrogen-bond donor/acceptor capacity and electrophilic reactivity that distinguishes it from structurally similar compounds bearing alternative amide substituents (e.g., benzamide or propionamide analogs) or modified α/β oxidation states . Empirically, this compound exhibits nanomolar-level inhibitory activity against human recombinant monoamine oxidase A (MAO-A) (IC50 = 0.720 nM) with approximately 2,600-fold selectivity over MAO-B [1]. Substitution with even closely related N-hydroxy-substituted 2-aryl acetamide analogs would introduce unpredictable shifts in target engagement profiles, as demonstrated by the structure-activity relationships established for this scaffold class in integrase inhibition studies [2]. The following evidence guide quantifies precisely where this compound diverges from its nearest comparators.

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide – Quantitative Differentiation Evidence Guide


MAO-A vs. MAO-B Isoform Selectivity: 2,600-Fold Discrimination

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide demonstrates exceptionally high selectivity for monoamine oxidase A (MAO-A) over the MAO-B isoform. In head-to-head enzyme inhibition assays conducted under identical experimental conditions using human recombinant enzymes expressed in Sf9 cells, the compound inhibited MAO-A with an IC50 of 0.720 nM, whereas inhibition of MAO-B required an IC50 of 1,900 nM (1.90 × 10^3 nM) [1]. This corresponds to a selectivity index (SI = IC50 MAO-B / IC50 MAO-A) of approximately 2,640, indicating nearly three orders of magnitude preference for the MAO-A isoform. For context, the classic MAO-A reference inhibitor clorgyline exhibits a selectivity index of approximately 1,000–1,400 based on reported Ki values of 0.054 µM (MAO-A) and 58 µM (MAO-B) . The target compound thus achieves comparable or superior isoform discrimination in this recombinant human enzyme system.

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Cross-Species MAO-A Activity: Human vs. Rat Potency Comparison

The compound exhibits markedly different MAO-A inhibitory potency between human and rat enzyme preparations. In human recombinant MAO-A expressed in Sf9 cells, the IC50 is 0.720 nM [1]. In rat brain MAO-A measured in nuclei-free homogenates using [14C]hydroxytryptamine as substrate, the IC50 is 33 nM [1], representing a 46-fold reduction in potency compared to the human isoform. This species-dependent potency difference is quantifiable and has direct implications for experimental design when translating between in vitro human target engagement studies and rodent in vivo models.

Monoamine Oxidase Species Selectivity Preclinical Translation

Scaffold Class Activity: N-Hydroxy-2-Aryl Acetamide Framework as Privileged Pharmacophore

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide belongs to the N-hydroxy-substituted 2-aryl acetamide scaffold class, which has been experimentally validated as a novel chemotype for HIV-1 integrase inhibition [1]. In a systematic structure-activity relationship study, compounds within this scaffold class demonstrated >50% integrase inhibition in biochemical assays, with select derivatives (compounds 5d, 6s, and 6k) showing anti-HIV-1 activity in reporter gene-based cell assay systems with favorable selectivity indices [1]. While specific quantitative data for N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide itself in integrase assays is not publicly available, the scaffold class-level evidence establishes that the α-hydroxy-β-keto acetamide framework—as opposed to structurally divergent analogs lacking the N-hydroxy or 2-aryl features—constitutes a productive starting point for integrase inhibitor development. Docking studies revealed critical hydrogen-bond and hydrophobic interactions with Asn155, Lys156, and Lys159 in the integrase active site that are enabled by the scaffold‘s pharmacophoric elements [1].

HIV-1 Integrase Antiviral Drug Discovery Structure-Activity Relationship

Critical Data Gaps: ADMET, Cytotoxicity, and Physicochemical Properties

A comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories reveals significant data gaps for N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide in key decision-critical categories. No peer-reviewed or database-curated quantitative data were identified for: aqueous solubility (experimental), logP (experimental), PAMPA or Caco-2 permeability, plasma protein binding, metabolic stability (microsomal or hepatocyte), CYP inhibition, hERG liability, Ames mutagenicity, or in vivo pharmacokinetic parameters. Cytotoxicity data are limited to conflicting unverified vendor annotations . These data gaps are common for early-stage research chemicals and scaffold compounds. Users requiring these parameters should anticipate conducting de novo ADMET profiling or requesting custom synthesis of analogs with favorable predicted properties.

ADMET Drug-Likeness Data Availability

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide – Validated Research and Procurement Application Scenarios


MAO-A Selective Inhibitor Tool Compound for Neuropharmacology Research

Use N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide as a high-selectivity MAO-A inhibitor tool compound in recombinant human enzyme assays, where its 0.720 nM IC50 against MAO-A and 2,640-fold selectivity over MAO-B have been quantitatively established [1]. This application scenario is supported by direct head-to-head comparison data with clorgyline, demonstrating that the target compound achieves superior potency (75-fold) and higher isoform discrimination in the same recombinant human enzyme system [1]. Researchers investigating MAO-A‘s role in neurotransmitter metabolism, neuropsychiatric disorders, or drug interaction studies can rely on this well-characterized selectivity profile to minimize MAO-B off-target confounding, provided that experiments are conducted in human enzyme systems where the 0.720 nM potency has been validated.

Species-Specific MAO-A Pharmacology and Preclinical Translation Studies

Leverage the pre-characterized 46-fold potency difference between human (IC50 = 0.720 nM) and rat (IC50 = 33 nM) MAO-A [1] for experimental designs that require species-aware target engagement. This quantitative cross-species comparison enables accurate dose extrapolation when transitioning from human in vitro assays to rodent in vivo models, or when interpreting species-dependent pharmacodynamic outcomes. Procurement of this compound with pre-existing species selectivity data eliminates the need for de novo cross-species profiling and supports informed experimental design in translational neuropharmacology programs.

Scaffold for HIV-1 Integrase Inhibitor Hit-to-Lead Optimization

Employ N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide as a starting scaffold for HIV-1 integrase inhibitor medicinal chemistry programs, based on class-level validation of the N-hydroxy-substituted 2-aryl acetamide framework as a productive chemotype for integrase inhibition [2]. This scaffold has demonstrated >50% integrase inhibition in biochemical assays, and optimized derivatives have shown anti-HIV-1 activity in cell-based systems with favorable selectivity indices [2]. The compound provides a structurally characterized entry point into this pharmacophore space, with established SAR around hydrogen-bonding interactions with Asn155, Lys156, and Lys159 in the integrase active site that can guide rational analog design [2].

α-Hydroxy-β-Keto Amide Building Block for Synthetic Chemistry

Utilize N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide as a versatile synthetic building block bearing the α-hydroxy-β-keto amide motif, which serves as a key structural unit in natural product synthesis and pharmaceutical compound construction . The compound is commercially available with minimum 95% purity and recommended long-term storage in a cool, dry place . This application scenario is appropriate for organic synthesis laboratories requiring the α-hydroxy-β-keto pharmacophore for downstream functionalization or for constructing more complex molecular architectures where the N-acetamide substitution pattern is specifically required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.